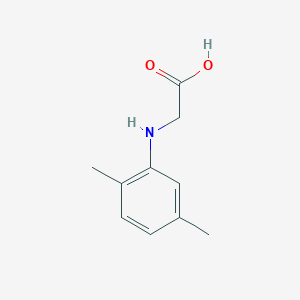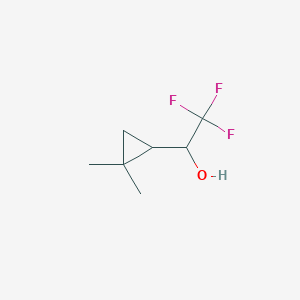
Fosravuconazole L-lysine ethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosravuconazole L-lysine ethanolate is a novel oral triazole antifungal agent. It is a prodrug of ravuconazole, designed to improve the solubility and oral bioavailability of the active compound. This compound has been approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . This compound exerts broad and potent antifungal activity, making it a promising candidate for various antifungal therapies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fosravuconazole L-lysine ethanolate involves several steps. Initially, ravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to form a phosphate ester. This ester is then subjected to trifluoroacetic acid (TFA) and aqueous sodium hydroxide to yield the free acid. The free acid is subsequently converted to this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of robust plant-scale preparation techniques, including real-time infrared reaction monitoring and controlled reaction conditions to ensure the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
Fosravuconazole L-lysine ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
Fosravuconazole L-lysine ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: The compound is studied for its antifungal properties and its effects on various fungal species.
Medicine: this compound is primarily used in the treatment of onychomycosis and other fungal infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antifungal therapies.
作用機序
Fosravuconazole L-lysine ethanolate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the normal structure and function of the cell membrane, leading to the accumulation of 14α-methyl sterols and ultimately resulting in the growth inhibition or death of fungal cells . The compound targets the 14α-demethylation pathway, which is essential for ergosterol biosynthesis .
類似化合物との比較
Similar Compounds
Itraconazole: Another triazole antifungal agent used for the treatment of fungal infections.
Terbinafine: An allylamine antifungal agent used for similar indications.
Fluconazole: A triazole antifungal agent with a broad spectrum of activity.
Uniqueness
Fosravuconazole L-lysine ethanolate is unique due to its improved solubility and oral bioavailability compared to ravuconazole. This makes it more effective and easier to administer. Additionally, its broad and potent antifungal activity sets it apart from other antifungal agents .
特性
分子式 |
C31H40F2N7O8PS |
|---|---|
分子量 |
739.7 g/mol |
IUPAC名 |
[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |
InChIキー |
VOWYGLHOVNSCSA-UHFFFAOYSA-N |
正規SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)




![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)

